

A Comparative Spectroscopic Analysis of 2,4,4-Trimethylcyclopentanone and Related Cyclic Ketones

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Compound of Interest

Compound Name: 2,4,4-Trimethylcyclopentanone

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This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **2,4,4-trimethylcyclopentanone** and its structural analogs. The aim is to offer a valuable resource for the identification and characterization of these compounds in various research and development settings. The supporting experimental data is presented in a clear, tabular format, and a detailed experimental protocol for NMR analysis is provided.

Spectroscopic Data Comparison

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **2,4,4-trimethylcyclopentanone** and two key comparison compounds: the parent cyclopentanone and the more sterically hindered 2,2,4,4-tetramethylcyclopentanone. This data is crucial for understanding the effects of methyl substitution on the electronic environment of the cyclopentanone ring.

Table 1: ^1H NMR Chemical Shift Data (δ , ppm)

Compound	H α (adjacent to C=O)	H β (remote from C=O)	Methyl Protons
Cyclopentanone	2.04	2.04	N/A
2,4,4-Trimethylcyclopentanone	Data not readily available in searched resources.	Data not readily available in searched resources.	Data not readily available in searched resources.
2,2,4,4-Tetramethylcyclopentanone	Data not readily available in searched resources.	Data not readily available in searched resources.	Data not readily available in searched resources.

Note: Specific experimental ^1H NMR chemical shifts for **2,4,4-trimethylcyclopentanone** and 2,2,4,4-tetramethylcyclopentanone are not readily available in the publicly accessible databases and literature searched. Researchers should acquire experimental spectra for definitive assignments.

Table 2: ^{13}C NMR Chemical Shift Data (δ , ppm)

Compound	C1 (C=O)	C2	C3	C4	C5	Methyl Carbons	Reference
Cyclopentanone	220.9	38.4	23.3	23.3	38.4	N/A	SpectraBase[1]
2,4,4-Trimethylcyclopentanone	221.7	45.4	54.3	39.0	35.4	29.8 (C4-Me), 15.6 (C2-Me)	[2][3]
2,2,4,4-Tetramethylcyclopentanone	224.1	51.5	49.9	39.3	51.5	29.1 (C4-Me), 25.0 (C2-Me)	[3]

The ^{13}C NMR data for the methylated cyclopentanones are based on the authoritative study by Stothers and Tan (1974).^[2]^[3]

Experimental Protocol for NMR Spectroscopy

This section outlines a general procedure for the acquisition of ^1H and ^{13}C NMR spectra for cyclopentanone derivatives.

1. Sample Preparation:

- Weigh approximately 10-20 mg of the purified ketone sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6 , benzene- d_6) in a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2. Instrument Setup:

- Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.
- Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
- Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved NMR signals.

3. Data Acquisition:

- ^1H NMR:
 - Acquire a standard one-pulse proton spectrum.
 - Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Co-add a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

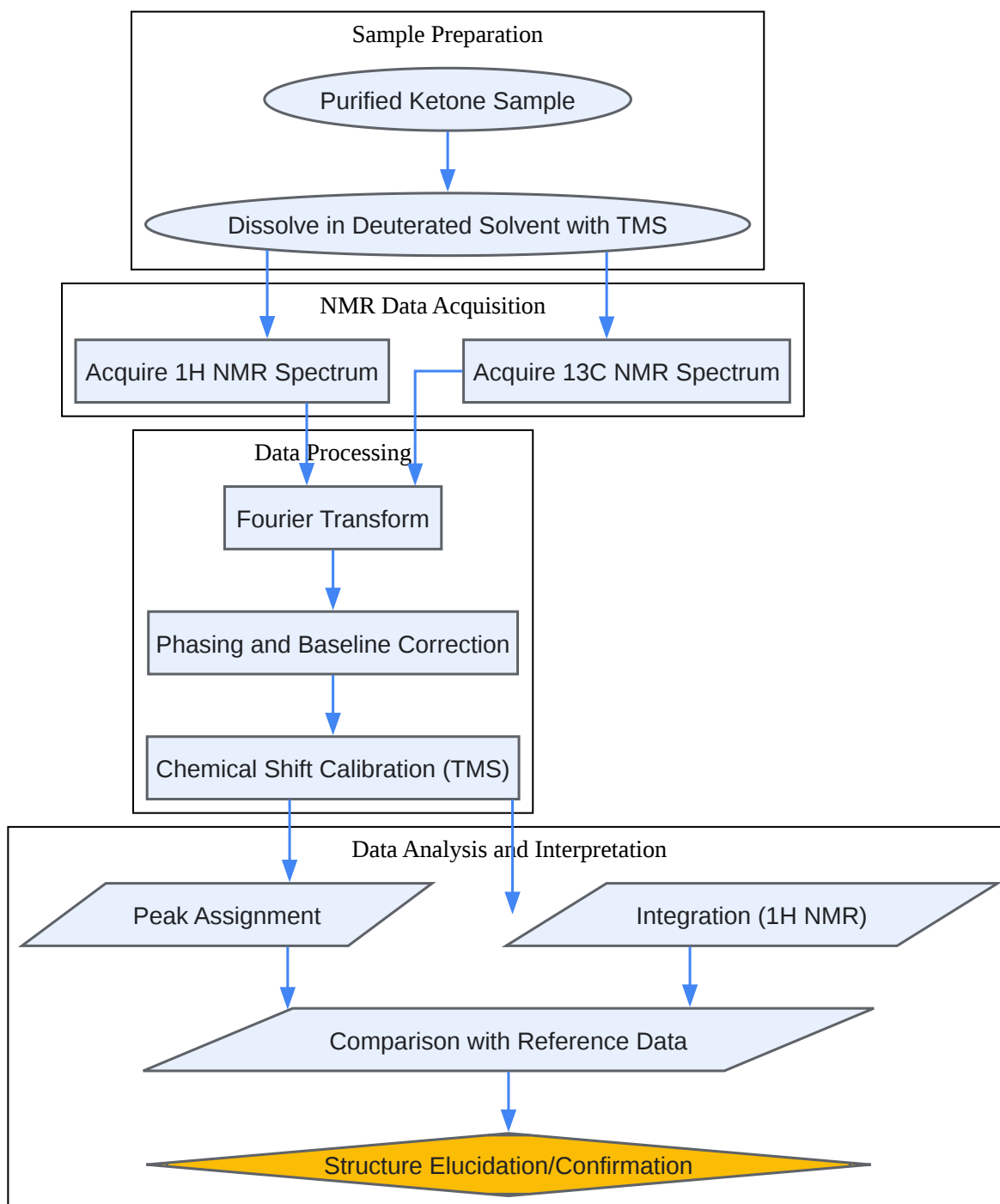
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum to simplify the spectrum and enhance the signal-to-noise ratio.
 - Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (typically 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

4. Data Processing and Analysis:

- Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of different types of protons.
- Assign the peaks in both the ^1H and ^{13}C spectra to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities (for ^1H), and comparison with data from similar compounds.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data for the analysis of **2,4,4-trimethylcyclopentanone** and its products.



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Caption: Workflow for the Spectroscopic Analysis of Cyclopentanone Products.

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